molecular formula C12H16INO B14842077 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine

4-Tert-butyl-3-cyclopropoxy-2-iodopyridine

Cat. No.: B14842077
M. Wt: 317.17 g/mol
InChI Key: AVMDZUMCLAWEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C12H16INO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-4-tert-butylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Tert-butyl-3-cyclopropoxy-2-azidopyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 4-Tert-butyl-3-cyclopropoxy-2-phenylpyridine .

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-3-iodoheptane: Similar in structure but lacks the cyclopropoxy group.

    4-Tert-butylpyridine: Lacks both the cyclopropoxy group and the iodine atom.

    3-Cyclopropoxy-4-iodopyridine: Similar but without the tert-butyl group.

Uniqueness

4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring.

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-2-iodopyridine

InChI

InChI=1S/C12H16INO/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

AVMDZUMCLAWEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.